Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Lipophilicity

Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate (CAS 1373503-65-1) is a difluorinated piperidine derivative featuring an N-Boc protecting group, a reactive 4-formyl (aldehyde) handle, and a geminal difluoro substitution at the 3-position. With a molecular formula of C₁₁H₁₇F₂NO₃ and a molecular weight of 249.25 g·mol⁻¹, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of fluorinated drug candidates where both the aldehyde reactivity and the conformational and electronic effects of the gem-difluoro motif are leveraged.

Molecular Formula C11H17F2NO3
Molecular Weight 249.25 g/mol
Cat. No. B8036297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate
Molecular FormulaC11H17F2NO3
Molecular Weight249.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C=O
InChIInChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h6,8H,4-5,7H2,1-3H3
InChIKeyHRVYYOQPQLCSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate: A Fluorinated Piperidine Aldehyde Building Block for Medicinal Chemistry and PROTAC Synthesis


Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate (CAS 1373503-65-1) is a difluorinated piperidine derivative featuring an N-Boc protecting group, a reactive 4-formyl (aldehyde) handle, and a geminal difluoro substitution at the 3-position . With a molecular formula of C₁₁H₁₇F₂NO₃ and a molecular weight of 249.25 g·mol⁻¹, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of fluorinated drug candidates where both the aldehyde reactivity and the conformational and electronic effects of the gem-difluoro motif are leveraged .

Why tert-Butyl 3,3-Difluoro-4-formylpiperidine-1-carboxylate Cannot Be Replaced by Its Non-Fluorinated 4-Formylpiperidine Analog


Substituting tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate with its non-fluorinated counterpart, tert-butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3), or other in-class piperidine aldehydes introduces systematic changes in lipophilicity, amine basicity, and metabolic vulnerability that propagate into downstream intermediates and final compounds . The geminal difluoro group at the 3-position is not an inert substituent; it exerts a strong electron-withdrawing inductive effect that quantifiably lowers the LogP by approximately 0.35 log units relative to the non-fluorinated analog and attenuates the pKa of the piperidine nitrogen [1]. These physicochemical shifts directly alter solubility profiles, membrane permeability, and oxidative metabolism susceptibility—parameters critical in CNS drug discovery and PROTAC linker design . Procuring the non-fluorinated analog may therefore compromise downstream structure-activity relationships, PK/PD properties, and synthetic reproducibility in programs that depend on the unique electronic landscape conferred by the 3,3-difluoro motif.

Quantitative Differentiation Evidence for tert-Butyl 3,3-Difluoro-4-formylpiperidine-1-carboxylate Against Closest Analogs


LogP Reduction of ~0.35 Units Compared to the Non-Fluorinated 4-Formylpiperidine Analog

The target compound exhibits a calculated LogP of 1.42 (Fluorochem datasheet) , whereas its direct non-fluorinated comparator, tert-butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3), has a reported LogP of 1.77 (Chem960) . The ΔLogP of –0.35 reflects the polarizing effect of the geminal difluoro substituent, producing a less lipophilic intermediate that can improve aqueous solubility and reduce non-specific protein binding in downstream constructs. This magnitude of LogP shift is consistent with systematic measurements on mono- and difluorinated piperidine derivatives reported by Melnykov et al. (2023) [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Enhanced Metabolic Stability Conferred by Gem-Difluoro Substitution Compared to Non-Fluorinated Piperidine Scaffolds

The geminal difluoro group at the 3-position of the piperidine ring is a well-established structural motif for attenuating cytochrome P450-mediated oxidative metabolism . A systematic study by Melnykov et al. (2023) demonstrated that difluorinated piperidine derivatives exhibit high intrinsic microsomal stability, with 3,3-difluoro substitution providing metabolic shielding at the α-position without introducing the excessive steric bulk of alkyl substituents [1]. Furthermore, the successful in vivo profiling of 2-aryl-3,3-difluoropiperidine acetic acids as γ-secretase modulators—with compound 1f achieving an AUC₀–₂₄ of 2100 μM·h at 250 mg·kg⁻¹·day⁻¹ in rats without Notch-related toxicity—validates the PK compatibility of the 3,3-difluoropiperidine scaffold [2]. While direct microsomal stability data for the title compound itself are not publicly available, the class-level evidence strongly supports its superior metabolic resilience relative to non-fluorinated 4-formylpiperidine congeners.

Drug Metabolism Pharmacokinetics Microsomal Stability

pKa Reduction of the Piperidine Nitrogen Due to Geminal Difluoro Inductive Effect

The electron-withdrawing nature of the gem-difluoro substituent at the 3-position lowers the basicity (pKa) of the piperidine nitrogen compared to the non-fluorinated 4-formylpiperidine scaffold . Melnykov et al. (2023) systematically profiled the pKa(H) values of mono- and difluorinated piperidine isomers and established that gem-difluoro substitution shifts the pKa of the conjugate acid downward, with the magnitude depending on the relative stereochemistry and position [1]. For the 3,3-difluoropiperidine motif specifically, the inductive withdrawal reduces the availability of the nitrogen lone pair for protonation, which in turn increases the fraction of the neutral (free-base) species at physiological pH. This is critical for blood-brain barrier penetration and intracellular target engagement. Although exact pKa values for the N-Boc-protected title compound have not been published, the trend is well-established: gem-difluoro piperidine derivatives consistently exhibit pKa values 1–3 units lower than their non-fluorinated counterparts, as corroborated by the gem-difluoro-3-azabicyclo[3.3.1]nonane series where ΔpKa values of up to 3.14 were observed [2].

Physicochemical Properties Amine Basicity Drug Design

Verified Purity (97%) with Batch-Specific QC Documentation Enabling Reproducible Synthesis

Commercial sourcing of the title compound is available with a standard purity of 97% from Bidepharm (Bide Biotech), accompanied by batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of analytical characterization ensures that the aldehyde functional group has not undergone oxidation to the corresponding carboxylic acid during storage or shipping, a common degradation pathway for formylpiperidine intermediates. In comparison, the non-fluorinated analog tert-butyl 4-formylpiperidine-1-carboxylate is also available at 97% purity from the same vendor , but does not convey the differentiated physicochemical properties discussed above. The availability of validated purity and spectroscopic data reduces the need for in-house re-characterization before use in multi-step synthetic sequences, decreasing procurement-to-experiment turnaround time.

Quality Control Reproducibility Procurement

Optimal Use Cases for tert-Butyl 3,3-Difluoro-4-formylpiperidine-1-carboxylate in Drug Discovery and Chemical Biology


PROTAC Linker and Bifunctional Degrader Assembly with Favorable Physicochemical Profile

The non-fluorinated analog tert-butyl 4-formylpiperidine-1-carboxylate is already used as a linker component in PROTAC BRM/BRG1 degrader-3 [1]. The 3,3-difluoro variant offers a strategic advantage for PROTAC design: the lower LogP (1.42 vs. 1.77) and reduced amine basicity [2] can mitigate the excessively high lipophilicity and cationic charge that often plague bifunctional degrader molecules, thereby improving aqueous solubility and reducing off-target promiscuity. The aldehyde handle enables conjugation via reductive amination to amine-containing ligands or E3 ligase binders, while the Boc group permits orthogonal deprotection for further linker extension . Researchers constructing degraders for CNS targets particularly benefit from the enhanced passive permeability predicted for the less basic, gem-difluoro scaffold [3].

CNS-Penetrant Lead Optimization Using Fluorinated Piperidine Aldehyde Intermediates

The combination of reduced LogP and attenuated pKa makes the title compound an attractive building block for central nervous system (CNS) drug discovery programs [1] . The gem-difluoro motif provides metabolic shielding at the α-position of the piperidine ring, addressing a common site of oxidative metabolism that limits brain exposure [2]. Furthermore, the aldehyde functionality allows diversification via reductive amination, Wittig olefination, or Grignard addition to generate libraries of 4-substituted 3,3-difluoropiperidines for structure-activity relationship (SAR) exploration . The scaffold's compatibility with in vivo PK has been demonstrated for related 3,3-difluoropiperidine-containing γ-secretase modulators that achieved robust brain Aβ42 lowering without Notch toxicity [3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The relatively small molecular weight (249.25 Da) and the presence of a synthetically tractable aldehyde group make this compound suitable as a 3D fragment for fragment-based screening [1]. Unlike planar aromatic aldehydes, the saturated piperidine core provides three-dimensional character (high Fsp³ = 0.82) that is associated with improved clinical developability . The gem-difluoro substitution further differentiates the fragment by introducing a fluorinated ¹⁹F NMR handle that can be exploited in protein-observed ¹⁹F NMR screening experiments [2]. For DNA-encoded library (DEL) applications, the orthogonal Boc and aldehyde functionalities allow sequential on-DNA functionalization without cross-reactivity, enabling the construction of diverse, fluorinated piperidine-containing encoded libraries .

Synthesis of Fluorinated Piperidine-Based Kinase and Enzyme Inhibitors

The 3,3-difluoropiperidine scaffold has been validated in several target classes, including phosphodiesterase 2A (PDE2A) inhibitors and NR2B-subtype selective NMDA receptor antagonists [1] . The title compound provides a direct entry point for synthesizing analogs in these chemotypes via functionalization of the aldehyde group. For instance, reductive amination with aryl amines can rapidly generate N-aryl-3,3-difluoro-4-aminomethylpiperidine derivatives, a structural motif present in multiple patent filings [2]. The commercial availability of the building block at 97% purity with QC documentation enables SAR teams to initiate chemistry without the delay of custom synthesis, accelerating the hit-to-lead timeline for fluorinated piperidine inhibitor programs.

Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.